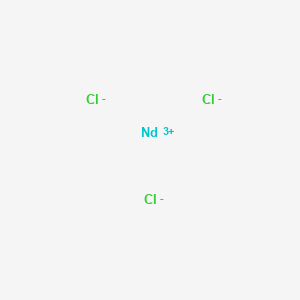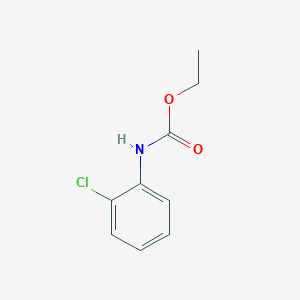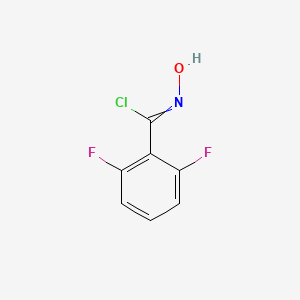![molecular formula C6H6N4O B8810464 2-Amino-8-hydroxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B8810464.png)
2-Amino-8-hydroxy-[1,2,4]triazolo[1,5-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-8-hydroxy-[1,2,4]triazolo[1,5-a]pyridine is a heterocyclic compound that features a triazole ring fused to a pyridine ring This compound is of significant interest in medicinal and pharmaceutical chemistry due to its diverse biological activities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Microwave-Mediated Synthesis: A catalyst-free and additive-free method under microwave conditions involves the reaction of enaminonitriles and benzohydrazides.
Oxidative Cyclization: The oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite, lead tetraacetate, or manganese dioxide.
Cyclization Using Hydroxylamine: 2-Amino-[1,2,4]triazolo[1,5-a]pyridines can be synthesized by the action of hydroxylamine hydrochloride on (2-pyridyl)thiocarbamathioyl derivatives formed by the reaction of 2-aminopyridines with ethoxycarbonyl thioisocyanate.
Industrial Production Methods
Industrial production methods for 2-Amino-8-hydroxy-[1,2,4]triazolo[1,5-a]pyridine typically involve scalable reactions such as the microwave-mediated synthesis due to its efficiency and eco-friendliness. The use of continuous flow reactors and optimization of reaction conditions for large-scale production are common practices.
Analyse Des Réactions Chimiques
Types of Reactions
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the compound.
Common Reagents and Conditions
Oxidizing Agents: Sodium hypochlorite, lead tetraacetate, manganese dioxide, PIFA, iodine/potassium iodide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Hydroxylamine hydrochloride, ethoxycarbonyl thioisocyanate.
Major Products Formed
The major products formed from these reactions include various substituted triazolo[1,5-a]pyridines, which can exhibit different biological activities depending on the substituents introduced.
Applications De Recherche Scientifique
2-Amino-8-hydroxy-[1,2,4]triazolo[1,5-a]pyridine has numerous applications in scientific research:
Medicinal Chemistry: It is used in the development of drugs targeting cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Biological Research: The compound acts as an inhibitor for various enzymes and receptors, including RORγt inverse agonists, PHD-1, JAK1, and JAK2 inhibitors.
Material Sciences: It has applications in the development of light-emitting materials for phosphorescent OLED devices.
Mécanisme D'action
The mechanism of action of 2-Amino-8-hydroxy-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
2-Amino-8-hydroxy-[1,2,4]triazolo[1,5-a]pyridine can be compared with other similar compounds such as:
1,2,4-Triazolo[1,5-a]pyrimidine: Known for its anticancer and anti-inflammatory activities.
Pyrazolo[1,5-a]pyrimidine: Exhibits antitrypanosomal activity and is used as an antimetabolite in purine biochemical reactions.
These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the uniqueness of this compound in its diverse range of applications.
Propriétés
Formule moléculaire |
C6H6N4O |
|---|---|
Poids moléculaire |
150.14 g/mol |
Nom IUPAC |
2-amino-[1,2,4]triazolo[1,5-a]pyridin-8-ol |
InChI |
InChI=1S/C6H6N4O/c7-6-8-5-4(11)2-1-3-10(5)9-6/h1-3,11H,(H2,7,9) |
Clé InChI |
DHZJZGXTSGNISR-UHFFFAOYSA-N |
SMILES canonique |
C1=CN2C(=NC(=N2)N)C(=C1)O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2-Chloropyridin-4-yl)-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B8810408.png)









